Dihydrogen hexahydroxoplatinate(IV)

Description

BenchChem offers high-quality Dihydrogen hexahydroxoplatinate(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydrogen hexahydroxoplatinate(IV) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

51850-20-5 |

|---|---|

Molecular Formula |

H14O6Pt+2 |

Molecular Weight |

305.19 g/mol |

IUPAC Name |

hydron;platinum;hexahydrate |

InChI |

InChI=1S/6H2O.Pt/h6*1H2;/p+2 |

InChI Key |

BYFKUSIUMUEWCM-UHFFFAOYSA-P |

Canonical SMILES |

[H+].[H+].O.O.O.O.O.O.[Pt] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Dihydrogen Hexahydroxoplatinate(IV): A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of dihydrogen hexahydroxoplatinate(IV), more commonly known as hexahydroxoplatinic acid (H₂[Pt(OH)₆]). This document delves into the historical context of its initial synthesis by M. Blondel in the early 20th century and outlines both the foundational and contemporary methods for its preparation. Detailed experimental protocols, causality behind procedural choices, and in-depth characterization data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important platinum(IV) compound. The guide emphasizes the compound's structure, properties, and its role as a critical precursor in the synthesis of platinum-based catalysts and other platinum-containing materials.

Introduction: Unveiling a Cornerstone of Platinum(IV) Chemistry

The field of platinum chemistry, with its profound impact on catalysis and medicine, is built upon the synthesis and understanding of key coordination complexes.[1][2] Among these, dihydrogen hexahydroxoplatinate(IV) (H₂[Pt(OH)₆]) stands as a fundamental species, representing the fully hydrolyzed state of platinum(IV) in aqueous solution. Its discovery was a pivotal moment, expanding the known chemistry of platinum beyond the prevalent halide complexes and providing a gateway to a new class of platinum compounds.

This guide provides an in-depth exploration of the discovery of H₂[Pt(OH)₆], not merely as a historical footnote, but as a case study in classical inorganic synthesis and characterization. We will examine the pioneering work that first brought this compound to light and connect it to the modern, sophisticated techniques used today for its synthesis and analysis. For researchers in materials science and drug discovery, a deep understanding of this foundational compound is crucial, as it often serves as the starting point for the development of novel catalysts and therapeutic agents.[3]

The Historical Discovery: M. Blondel's Contribution

The first documented synthesis of hexahydroxoplatinic acid is attributed to the work of M. Blondel in 1904, with a more detailed account published in 1905.[4] Prior to this, the chemistry of platinum was largely dominated by its chloro-complexes, such as hexachloroplatinic acid (H₂[PtCl₆]). Blondel's work demonstrated the complete substitution of chloride ligands with hydroxyl groups, a significant advancement in understanding the aqueous chemistry of platinum(IV).

The foundational synthesis developed by Blondel involved the hydrolysis of hexachloroplatinic acid. This was achieved by reacting an aqueous solution of H₂[PtCl₆] with a base, leading to the precipitation of the corresponding salt of the hexahydroxoplatinate(IV) anion, [Pt(OH)₆]²⁻. Subsequent acidification of this salt then yielded the free acid, H₂[Pt(OH)₆]. This seminal work laid the groundwork for the future exploration of platinum(IV) hydroxide chemistry.

Synthesis Methodologies: From Historical Precedent to Modern Practice

The synthesis of dihydrogen hexahydroxoplatinate(IV) fundamentally relies on the hydrolysis of a suitable platinum(IV) precursor, most commonly hexachloroplatinic acid (H₂[PtCl₆]). The process is typically carried out in two main stages: the formation of a salt of the hexahydroxoplatinate(IV) anion, followed by the protonation to yield the free acid.

Synthesis of Sodium Hexahydroxyplatinate(IV) (Na₂[Pt(OH)₆])

The most common intermediate in the preparation of H₂[Pt(OH)₆] is its sodium salt.[3][5][6] The synthesis of sodium hexahydroxyplatinate(IV) is a robust and high-yielding process.

Experimental Protocol:

-

Preparation of the Platinum Precursor: Begin with a standardized aqueous solution of hexachloroplatinic acid (H₂[PtCl₆]). This is typically prepared by dissolving platinum metal in aqua regia.[7]

-

Hydrolysis: To the stirred solution of H₂[PtCl₆], slowly add a stoichiometric excess of a sodium hydroxide (NaOH) solution. The reaction is characterized by a color change as the chloro-ligands are sequentially replaced by hydroxo-ligands.

-

Precipitation: The sodium salt, Na₂[Pt(OH)₆], will precipitate from the solution as a yellow to orange powder.[5] The completeness of the precipitation can be influenced by temperature and the concentration of the reactants.

-

Isolation and Purification: The precipitate is collected by filtration, washed with deionized water to remove any residual sodium chloride and excess sodium hydroxide, and then dried under vacuum.

Causality of Experimental Choices:

-

The use of a strong base like NaOH is essential to drive the hydrolysis reaction to completion, ensuring the full substitution of all six chloride ligands.

-

Slow addition of the base helps to control the reaction exotherm and allows for the formation of a more crystalline and easily filterable precipitate.

-

Washing the product is critical to obtain a pure sample, as residual chloride ions can interfere with subsequent reactions or applications.

Preparation of Dihydrogen Hexahydroxoplatinate(IV) (H₂[Pt(OH)₆])

The free acid is obtained by the careful acidification of the sodium salt.

Experimental Protocol:

-

Suspension: Suspend the purified sodium hexahydroxyplatinate(IV) in deionized water.

-

Acidification: Slowly add a dilute solution of a strong acid, such as nitric acid or perchloric acid, to the suspension with vigorous stirring. The pH of the solution should be carefully monitored.

-

Isolation: As the sodium ions are exchanged for protons, the less soluble hexahydroxoplatinic acid precipitates. The solid is then collected by filtration, washed with cold deionized water, and dried.

Causality of Experimental Choices:

-

The choice of a non-coordinating strong acid is important to avoid the introduction of new ligands into the platinum coordination sphere.

-

Slow and controlled acidification is crucial to prevent the formation of highly soluble platinum-aqua-hydroxy species and to ensure the complete precipitation of the desired product.

Logical Flow of Synthesis:

Caption: Synthesis pathway for H₂[Pt(OH)₆].

Structural Characterization and Physicochemical Properties

The characterization of dihydrogen hexahydroxoplatinate(IV) and its corresponding anion, [Pt(OH)₆]²⁻, relies on a combination of spectroscopic and analytical techniques.

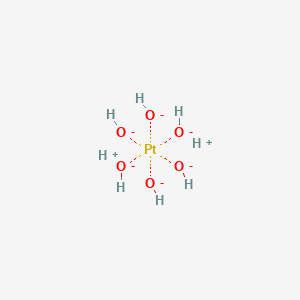

Molecular Structure

The hexahydroxoplatinate(IV) anion, [Pt(OH)₆]²⁻, possesses an octahedral coordination geometry with the platinum(IV) ion at the center.[7] The six hydroxide ligands are arranged symmetrically around the platinum core.

Structural Diagram of the [Pt(OH)₆]²⁻ Anion:

Caption: Octahedral geometry of the [Pt(OH)₆]²⁻ anion.

Spectroscopic Characterization

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR is a powerful tool for studying platinum complexes in solution. The chemical shift of the [Pt(OH)₆]²⁻ anion is highly sensitive to its chemical environment. In aqueous solutions, the hydrolysis of chloro-aqua-hydroxy species of platinum(IV) can be monitored by observing the appearance and disappearance of distinct signals in the ¹⁹⁵Pt NMR spectrum.[8][9][10] The fully hydrolyzed species, [Pt(OH)₆]²⁻, gives a characteristic resonance that confirms its formation.

Vibrational Spectroscopy (Infrared and Raman): The vibrational modes of the [Pt(OH)₆]²⁻ anion can be probed using Infrared (IR) and Raman spectroscopy. Key vibrational bands include:

-

O-H stretching: These bands are typically observed in the high-frequency region of the IR spectrum and can provide information about hydrogen bonding within the crystal lattice.

-

Pt-O stretching and bending: These vibrations occur at lower frequencies and are characteristic of the platinum-oxygen bonds within the octahedral framework.

X-ray Absorption Spectroscopy (XAS): XAS techniques, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide information about the oxidation state of the platinum center and the local coordination environment (bond distances and coordination numbers). This is particularly useful for characterizing the compound in both solid and solution states.

Physicochemical Properties

| Property | Value |

| Chemical Formula | H₂[Pt(OH)₆] |

| Molecular Weight | 297.12 g/mol |

| Appearance | Yellow to orange powder[5] |

| Oxidation State of Platinum | +4 |

| Coordination Geometry | Octahedral |

| Solubility | Sparingly soluble in water |

Applications in Research and Development

Dihydrogen hexahydroxoplatinate(IV) is a crucial starting material in several areas of research and industrial application.

-

Catalyst Precursor: It is widely used as a precursor for the synthesis of supported platinum catalysts.[3] The absence of halide ligands is often advantageous in catalytic applications where halides can act as poisons.

-

Synthesis of Platinum(IV) Complexes: H₂[Pt(OH)₆] serves as a versatile starting material for the synthesis of a wide range of platinum(IV) complexes through ligand exchange reactions. This is particularly relevant in the development of new anticancer prodrugs.[2][11]

-

Materials Science: It is used in the preparation of platinum-containing thin films and nanomaterials with applications in electronics and sensor technology.

Workflow for Catalyst Preparation:

Caption: General workflow for preparing supported platinum catalysts.

Conclusion

The discovery of dihydrogen hexahydroxoplatinate(IV) by M. Blondel marked a significant milestone in the understanding of platinum chemistry. The ability to create a fully hydroxylated platinum(IV) species opened new avenues for synthesis and application that continue to be explored today. This technical guide has provided a detailed overview of the historical context, synthesis protocols, and characterization of this fundamental compound. For researchers in catalysis, materials science, and medicinal chemistry, a thorough grasp of the principles outlined herein is essential for the rational design and development of new platinum-based technologies.

References

-

Blondel, M. (1905). Annales de Chimie et de Physique, Series 8, Vol. 6, pp. 81.[4]

-

Egorova, S. A., et al. (2021). Prediction of 195Pt NMR chemical shifts of dissolution products of H2[Pt(OH)6] in nitric acid solutions by DFT methods: how important are the counter-ion effects?. ResearchGate.[8]

-

American Elements. (n.d.). Sodium Hexahydroxyplatinate(IV). Retrieved from [Link][5]

-

Sharma, S., et al. (2012). Methods for Hydroxamic Acid Synthesis. PubMed Central.[12]

-

Dilruba, S., & Kalayda, G. V. (2016). Platinum-based drugs: past, present and future. PubMed.[1]

-

Helm, L., et al. (2010). 195Pt NMR Chemical Shift Trend Analysis as a Method to Assign New Pt(IV)−Halohydroxo Complexes. ResearchGate.[9]

-

Johnstone, T. C., et al. (2007). Basis for Design and Development of Platinum(IV) Anticancer Complexes. ACS Publications.[11]

-

Poincare, L. (n.d.). The New Physics and Its Evolution. Project Gutenberg.[13]

-

Krk, K., et al. (2006). 195Pt NMR study of the speciation and preferential extraction of Pt(IV)-mixed halide complexes by diethylenetriamine-modified silica-based anion exchangers. PubMed.[10]

-

Gately, D. P., & Howell, S. B. (2015). Platinum Antitumor Complexes: 50 Years Since Barnett Rosenberg's Discovery. Journal of Clinical Oncology.[14]

-

Ang, W. H. (2011). DEVELOPMENT OF PLATINUM(IV) COMPLEXES AS ANTICANCER PRODRUGS: THE STORY SO FAR. World Scientific Publishing.[2]

-

Utke, I., et al. (2021). Roadmap for focused ion beam technologies. ResearchGate.[15]

-

Perras, F. A., et al. (2017). Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195Pt solid state NMR spectroscopy and DFT calculations. RSC Publishing.[16]

-

Micale, M. S. (2017). Making Spirit Matter: Neurology, Psychology, and Selfhood in Modern France. DOKUMEN.PUB.[17]

-

Perras, F. A., et al. (2017). Structural Characterization of Surface Immobilized Platinum Hydrides by Sensitivity-Enhanced 195Pt Solid State NMR Spectroscopy and DFT Calculations. ChemRxiv.[18]

-

Muséum national d'Histoire naturelle. (2009). 2009 ANNEXE SCIENTIFIQUE.[19]

-

Wikipedia. (n.d.). Platinum-based antineoplastic. Retrieved from [Link][20]

-

Wikipedia. (n.d.). Sodium hexachloroplatinate. Retrieved from [Link][21]

-

Naskar, S., et al. (2003). Simple one-flask method for the preparation of hydroxamic acids. PubMed.[22]

Sources

- 1. Platinum-based drugs: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1911 Encyclopædia Britannica/Platinum - Wikisource, the free online library [en.wikisource.org]

- 5. americanelements.com [americanelements.com]

- 6. 六羟基铂酸钠 (IV) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Buy Sodium hexahydroxyplatinate(IV) (EVT-15282849) [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 195Pt NMR study of the speciation and preferential extraction of Pt(IV)-mixed halide complexes by diethylenetriamine-modified silica-based anion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Project Gutenberg eBook of The New Physics and Its Evolution, by Lucien Poincare [gutenberg.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195Pt solid state NMR spectroscopy and DFT calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. dokumen.pub [dokumen.pub]

- 18. chemrxiv.org [chemrxiv.org]

- 19. mnhn.fr [mnhn.fr]

- 20. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]

- 21. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 22. Simple one-flask method for the preparation of hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Fundamental Properties of Hexahydroxyplatinic Acid (H₂Pt(OH)₆)

Executive Summary

Hexahydroxyplatinic acid, H₂Pt(OH)₆, is emerging as a pivotal platinum(IV) compound, offering significant advantages over traditional precursors like hexachloroplatinic acid (H₂PtCl₆). This guide provides an in-depth analysis of its core properties, synthesis, and applications, tailored for researchers, chemists, and professionals in catalyst development and materials science. Key attributes of H₂Pt(OH)₆ include its halide-free nature and significantly lower sensitization risk, enhancing laboratory and industrial safety.[1][2] This document elucidates the synthesis pathways, details robust characterization protocols, and explores the mechanistic basis for its utility in heterogeneous catalysis, electrochemistry, and nanotechnology. Through a synthesis of established data and field-proven insights, this guide serves as an essential resource for leveraging H₂Pt(OH)₆ in advanced applications.

Introduction: A Paradigm Shift in Platinum Precursors

The selection of a metal precursor is a critical determinant of the final properties of a material, particularly in catalysis and surface science. For decades, hexachloroplatinic acid (H₂PtCl₆) has been the default choice for platinum deposition.[3][4] However, its inherent drawbacks—high corrosivity, the presence of chlorine which can poison catalysts, and a high risk of inducing allergic sensitization—have driven the search for superior alternatives.[1]

Hexahydroxyplatinic acid (H₂Pt(OH)₆) represents this alternative. It is an air-stable, neutral platinum(IV) compound that circumvents the primary issues associated with its chlorinated counterpart.[1][2] Its growing adoption stems from a unique combination of safety, purity, and versatility, making it an increasingly sought-after precursor for high-performance applications.[1]

1.1. Core Identification and Nomenclature

To establish a clear frame of reference, the fundamental identifiers for hexahydroxyplatinic acid are summarized below.

| Property | Value |

| Chemical Formula | H₂Pt(OH)₆[1][2][5] |

| CAS Number | 51850-20-5[1][2][5][6] |

| Molecular Weight | 299.14 g/mol [5] |

| Synonyms | Platinic Acid, Hydrogen Hexahydroxyplatinate(IV)[5][7] |

| Appearance | Off-white to pale yellow solid powder[2][5] |

| Platinum Content | 61.0 - 65.5% w/w[2] |

Synthesis and Structural Elucidation

The reliable synthesis of high-purity H₂Pt(OH)₆ is fundamental to its application. The process is typically a multi-step aqueous procedure designed to completely replace chloride ligands with hydroxyl groups and subsequently isolate the acid.

2.1. Synthesis Pathway: A Mechanistic Overview

The most common and scalable synthesis route begins with a water-soluble hexachloroplatinate(IV) salt, such as K₂PtCl₆ or Na₂PtCl₆.[8] The core principle is a ligand exchange reaction driven by a high concentration of hydroxide ions, followed by pH-controlled precipitation.

-

Ligand Exchange: The starting salt is dissolved in water, and a strong base (e.g., KOH or NaOH) is added in significant excess.[8] Heating this mixture to boiling accelerates the substitution of all six chloride ligands with hydroxide ligands, forming the soluble hexahydroxyplatinate salt (e.g., K₂[Pt(OH)₆]). The completeness of this step is crucial for ensuring a halide-free final product.

-

Acidification and Precipitation: After cooling, the solution pH is carefully adjusted downwards using an acid like acetic or nitric acid.[8] As the pH reaches a critical range (typically 4.0-5.5), the protonation of the [Pt(OH)₆]²⁻ anion occurs, leading to the formation of the neutral, sparingly soluble H₂Pt(OH)₆, which precipitates out of solution as a pale yellow solid.[8] This step is the cornerstone of isolating the product from the soluble salt byproducts.

-

Purification: The precipitate is collected via filtration and washed extensively with deionized water. This washing step is a self-validating control measure; it is repeated until the filtrate tests negative for chloride ions (e.g., using an AgNO₃ test), thereby guaranteeing the purity of the final product. The purified solid is then dried at a moderate temperature (e.g., 60°C) to yield the final H₂Pt(OH)₆ powder.[8]

Caption: Workflow for the synthesis of Hexahydroxyplatinic Acid.

2.2. Experimental Protocol: Lab-Scale Synthesis

This protocol is adapted from established patent literature to yield high-purity H₂Pt(OH)₆.[8]

-

Dissolution: Dissolve 48.6 g (0.1 mol) of potassium hexachloroplatinate (K₂PtCl₆) in 1000 mL of deionized water in a 2L beaker with magnetic stirring.

-

Hydroxylation: In a separate vessel, prepare a solution of 67.2 g (1.2 mol) of potassium hydroxide (KOH) in 500 mL of deionized water. Slowly add the KOH solution to the stirred K₂PtCl₆ solution.

-

Reaction: Heat the resulting mixture to a gentle boil. Continue heating until the solution color transitions from orange-red to a pale, clear yellow ("oyster" color), indicating the complete formation of K₂[Pt(OH)₆].

-

Precipitation: Remove from heat and allow the solution to cool to room temperature. While stirring vigorously, slowly add glacial acetic acid dropwise to adjust the solution pH to 5.0. A voluminous pale-yellow precipitate of H₂Pt(OH)₆ will form.

-

Isolation & Washing: Collect the precipitate by vacuum filtration. Wash the filter cake repeatedly with copious amounts of deionized water. After every ~500 mL of washing, test a small sample of the filtrate with a 0.1 M silver nitrate solution. The absence of a white AgCl precipitate indicates the complete removal of chloride ions.

-

Drying: Dry the purified precipitate in an oven at 60°C overnight to obtain a fine, pale-yellow powder of H₂Pt(OH)₆. Expected yield is >95%.[8]

2.3. Structural Analysis and Characterization

The [Pt(OH)₆]²⁻ anion possesses a classic octahedral coordination geometry around the central Pt(IV) ion. Validating the structure and purity requires a suite of analytical techniques.

-

X-Ray Crystallography (XRD): This is the definitive technique for determining the precise atomic arrangement, bond lengths, and bond angles in a crystalline solid.[9] For H₂Pt(OH)₆, XRD analysis confirms the octahedral geometry and provides insights into the hydrogen bonding network within the crystal lattice.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present. For H₂Pt(OH)₆, the spectrum is characterized by strong, broad absorptions in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxide ligands, and sharper peaks in the 400-600 cm⁻¹ region, attributable to Pt-O stretching modes.

-

Thermogravimetric Analysis (TGA): TGA provides quantitative information about the thermal stability and decomposition profile of the compound, as detailed in the following section.

Physicochemical Properties

The utility of H₂Pt(OH)₆ is dictated by its unique physical and chemical characteristics.

3.1. Physical Properties

| Property | Value / Description | Rationale / Significance |

| Solubility | Sparingly soluble in neutral water at room temperature. Readily dissolves in acidic aqueous solutions and some organic solvents.[1] | Allows for controlled deposition. Dissolution in acid or specific solvents is key for preparing impregnation solutions for catalysts and plating baths. |

| Air Stability | Stable under ambient atmospheric conditions.[2] | Simplifies storage and handling compared to hygroscopic or air-sensitive precursors. |

| Sensitization Risk | Significantly lower than H₂PtCl₆.[1] | A critical occupational safety advantage, reducing the risk of skin and respiratory allergic reactions. |

3.2. Thermal Stability and Decomposition

Understanding the thermal decomposition behavior of H₂Pt(OH)₆ is essential for its use as a precursor, as calcination is a common step in catalyst preparation. The decomposition occurs in a sequential manner, involving dehydration and reduction.[10]

-

Initial Dehydration: The first step involves the loss of two water molecules to form platinum(IV) hydroxide, Pt(OH)₄.

-

Formation of Platinum(IV) Oxide: Further heating leads to the loss of two more water molecules, yielding platinum(IV) oxide (PtO₂).[10]

-

Reduction to Platinum(II) Oxide: At higher temperatures, PtO₂ loses oxygen to form platinum(II) oxide (PtO).[10]

-

Final Reduction to Metallic Platinum: Finally, PtO decomposes to elemental platinum (Pt) and oxygen gas.[10]

The precise temperatures for these transitions are dependent on factors like heating rate and atmosphere (e.g., inert vs. oxidizing).[10]

Caption: Stepwise thermal decomposition of H₂Pt(OH)₆ to metallic Pt.

Core Applications and Methodologies

H₂Pt(OH)₆ serves as a superior precursor in a range of high-technology fields.[5][6]

4.1. Heterogeneous Catalysis

This is the primary application for H₂Pt(OH)₆.[1][2] Its utility stems from two core features: the absence of halides, which can act as catalyst poisons or alter selectivity, and its ability to be converted into highly dispersed platinum nanoparticles on a support material. It is a critical precursor for catalysts used in hydrogenation, electrochemical reactions (like in fuel cells), and oxidation processes.[1][5]

Sources

- 1. HPA – Hexahydroxyplatinic Acid | Safer Platinum Source [pmc.umicore.com]

- 2. Hexahydroxyplatinic acid HHPA | Johnson Matthey [matthey.com]

- 3. Hexachloroplatinic acid | Platinum, Hexavalent, Halide | Britannica [britannica.com]

- 4. Chloroplatinic acid - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. buy Hexahydroxy platinic acid Powder|Precious metals alloys - FUNCMATER [funcmater.com]

- 7. ヘキサヒドロキシ白金(IV)酸水素 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN103864855A - Method for preparing stable 6-hydroxyl platinum (IV) acid diethanolamine water solution - Google Patents [patents.google.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

structural elucidation of dihydrogen hexahydroxoplatinate(IV)

An In-depth Technical Guide to the Structural Elucidation of Dihydrogen Hexahydroxoplatinate(IV)

Foreword: Unveiling a Precursor's Core Identity

Dihydrogen hexahydroxoplatinate(IV), with the chemical formula H₂Pt(OH)₆, is a cornerstone platinum compound. More than a simple shelf chemical, it serves as a critical precursor for the synthesis of platinum-based catalysts, advanced materials, and other platinum compounds.[1][2][3] Its utility in applications ranging from catalysis in organic synthesis to the development of electrochemical sensors hinges on its precise structure and chemical properties.[3] However, fully characterizing this coordination complex is not trivial. While the heavy platinum atom and its immediate oxygen environment are readily probed, the exact location and nature of the hydrogen atoms present a significant analytical challenge. This guide provides a comprehensive, multi-technique approach to the structural elucidation of H₂Pt(OH)₆, moving beyond simple data collection to explain the causal links between experimental choices and the structural insights they afford. We will explore how a combination of diffraction, spectroscopy, and thermal analysis provides a self-validating system for building a complete and accurate structural model.

Synthesis: From Hexachloroplatinate to Hexahydroxoplatinate

The reliable synthesis of a pure, well-characterized starting material is the bedrock of any structural study. Dihydrogen hexahydroxoplatinate(IV) is typically prepared by the alkaline hydrolysis of a hexachloroplatinate(IV) salt, followed by careful neutralization to precipitate the acid form.

Experimental Protocol: Synthesis of H₂Pt(OH)₆

This protocol describes a common laboratory-scale synthesis.

-

Dissolution: Dissolve a hexachloroplatinate(IV) salt (e.g., Na₂PtCl₆ or K₂PtCl₆) in deionized water.[4]

-

Alkaline Hydrolysis: Slowly add an aqueous solution containing a significant molar excess (e.g., 12 equivalents) of a strong base, such as sodium hydroxide or potassium hydroxide, to the platinum salt solution.[4]

-

Heating: Heat the resulting mixture to boiling. The color of the solution will typically change, indicating the progress of the hydrolysis of Pt-Cl bonds to Pt-OH bonds.[4]

-

Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully add a dilute acid (e.g., acetic acid or nitric acid) to adjust the pH to approximately 4-5. This protonates the [Pt(OH)₆]²⁻ anion, reducing its solubility.[4]

-

Precipitation & Isolation: A voluminous, typically yellow or brownish-yellow precipitate of H₂Pt(OH)₆ will form.[1][4] Collect the solid by filtration.

-

Washing: Wash the collected solid repeatedly with deionized water until the filtrate shows no trace of chloride ions (tested, for example, with AgNO₃ solution).[4]

-

Drying: Dry the purified product in an oven at a moderate temperature (e.g., 60°C) to yield the final H₂Pt(OH)₆ powder.[4]

The Elucidation Workflow: A Multi-Pronged Analytical Strategy

No single technique can fully resolve the structure of H₂Pt(OH)₆. Its nature as an inorganic coordination complex containing both very heavy (Pt) and very light (H) atoms necessitates a synergistic approach. The following diagram illustrates the logical workflow, where the limitations of one technique are overcome by the strengths of another.

Caption: Workflow for the structural elucidation of H₂Pt(OH)₆.

Core Techniques for Structural Characterization

X-ray Diffraction (XRD): Mapping the Heavy-Atom Skeleton

-

Expertise & Causality: XRD is the premier technique for determining crystal structures. It relies on the scattering of X-rays by the electron clouds of atoms. For H₂Pt(OH)₆, the high electron density of platinum dominates the diffraction pattern, making XRD exceptionally effective at defining the Pt-O coordination geometry and the overall crystal packing.[5] The resulting data almost invariably shows a central platinum atom octahedrally coordinated to six oxygen atoms, confirming the [Pt(OH)₆]²⁻ anionic unit.[6] However, the scattering from hydrogen atoms is negligible in comparison, rendering XRD incapable of precisely locating these crucial protons. This inherent limitation is the primary driver for employing complementary techniques. The often microcrystalline or poorly crystalline nature of the precipitate can also make single-crystal XRD challenging, frequently necessitating the use of powder XRD methods.[7]

-

Protocol: Powder X-ray Diffraction (PXRD) Analysis

-

Sample Preparation: A small amount of the dried H₂Pt(OH)₆ powder is gently ground to ensure a random orientation of crystallites and packed into a sample holder.

-

Data Acquisition: The sample is mounted in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

Measurement: The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed. The peak positions are used to determine the unit cell parameters, and Rietveld refinement can be used to solve and refine the crystal structure, yielding precise Pt-O bond lengths and O-Pt-O angles.

-

Neutron Diffraction: The Definitive Tool for Locating Protons

-

Expertise & Causality: Where XRD fails, neutron diffraction excels. Unlike X-rays, neutrons are scattered by atomic nuclei, and the scattering cross-section is not dependent on atomic number. Crucially, hydrogen (and its isotope deuterium, D) has a significant neutron scattering cross-section, making it "visible" even in the presence of a heavy atom like platinum.[8][9] This makes neutron diffraction the indispensable tool for unambiguously determining the location of all hydrogen atoms in the H₂Pt(OH)₆ structure.[9] This technique allows for the direct measurement of O-H bond lengths and provides a detailed map of the intermolecular hydrogen bonding network that holds the crystal lattice together.

-

Protocol: Powder Neutron Diffraction (PND) Workflow

-

Deuteration (Optional but Recommended): For improved signal-to-noise (as deuterium has a more favorable scattering cross-section than protium), the sample can be deuterated by synthesis in D₂O or by exchange.

-

Sample Preparation: A relatively large amount of the powdered sample (typically several grams) is loaded into a specific sample can (e.g., made of vanadium, which is nearly transparent to neutrons).

-

Data Acquisition: The sample is placed in a neutron beam at a dedicated facility (e.g., a nuclear reactor or spallation source).

-

Measurement: The intensity of scattered neutrons is measured by a large array of detectors as a function of their scattering angle.

-

Structural Refinement: The data is analyzed using Rietveld refinement, starting with the Pt-O framework determined by XRD. The positions of the hydrogen/deuterium atoms are then determined from Fourier difference maps and refined to yield a complete crystal structure.[9]

-

Vibrational Spectroscopy (IR & Raman): Probing Molecular Bonds

-

Expertise & Causality: Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[10] For H₂Pt(OH)₆, these methods serve as a powerful validation tool. The spectra are dominated by features corresponding to O-H and Pt-O bonds, confirming the presence of the key functional groups.[11] Specifically, a broad O-H stretching band is expected in the high-frequency region of the IR spectrum (~3000-3600 cm⁻¹), with its breadth indicating hydrogen bonding.[12] In the low-frequency ("fingerprint") region, distinct bands corresponding to Pt-O stretching and O-Pt-O bending modes provide a signature for the [Pt(OH)₆]²⁻ core.[13][14] The number of observed bands and their IR or Raman activity can be correlated with the expected symmetry of the octahedral [Pt(OH)₆]²⁻ ion, providing further evidence for the structure.[11]

-

Protocol: Acquiring Vibrational Spectra

-

FTIR-ATR Spectroscopy:

-

A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (often diamond) is collected.[15]

-

A small amount of H₂Pt(OH)₆ powder is placed on the crystal and pressed firmly with a clamp to ensure good contact.

-

The sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background to produce the final absorbance spectrum.

-

-

Raman Spectroscopy:

-

A small amount of sample is placed on a microscope slide.

-

The sample is brought into focus under the microscope of the Raman spectrometer.

-

A laser of a specific wavelength is focused on the sample, and the scattered light is collected and analyzed by the spectrometer to generate the Raman shift spectrum.

-

-

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Significance |

| O-H Stretch | 3000 - 3600 | IR, Raman | Confirms presence of hydroxyl groups; broadening indicates hydrogen bonding. |

| H-O-H Bend (of H₂O) | ~1640 | IR | If present, indicates lattice water (not expected in pure H₂Pt(OH)₆). |

| Pt-O-H Bend | 800 - 1200 | IR, Raman | Bending motion of the hydroxyl group relative to the Pt-O bond. |

| Pt-O Stretch | 450 - 600 | IR, Raman | Stretching of the platinum-oxygen bonds; characteristic of the [Pt(OH)₆]²⁻ core. |

| O-Pt-O Bend | < 400 | Raman | Deformation modes of the octahedral PtO₆ skeleton. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A View from the Nucleus

-

Expertise & Causality: While often used for molecules in solution, solid-state NMR can provide valuable data. More commonly, the chemical properties are investigated by dissolving the complex in appropriate solvents.[16] For the hexahydroxoplatinate(IV) system, ¹⁹⁵Pt NMR is particularly powerful. The ¹⁹⁵Pt nucleus is an excellent probe of the metal's coordination environment and oxidation state.[17][18] A single, sharp resonance in the ¹⁹⁵Pt NMR spectrum would strongly support the existence of a single, highly symmetric platinum species in solution, consistent with the octahedral [Pt(OH)₆]²⁻ anion. Its chemical shift is characteristic of the Pt(IV) oxidation state. ¹H NMR can also be used to observe the hydroxyl protons, although rapid chemical exchange with a protic solvent can sometimes complicate interpretation.

Thermal Analysis: Confirming Stoichiometry

-

Expertise & Causality: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This technique is ideal for validating the chemical formula of hydrated or hydroxylated compounds. When H₂Pt(OH)₆ is heated, it undergoes thermal decomposition, losing water to form platinum(IV) oxide (PtO₂).[6]

Decomposition Reaction: H₂Pt(OH)₆(s) → PtO₂(s) + 4H₂O(g)

The theoretical mass loss for this process is calculated based on the molar masses of the species involved. A TGA experiment will show a distinct mass loss step corresponding to the evolution of four water molecules. The agreement between the experimentally observed mass loss and the theoretical value provides strong, quantitative evidence for the hexahydroxo formulation.[19]

-

Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed amount of H₂Pt(OH)₆ (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

-

Instrument Setup: The crucible is placed in the TGA furnace. The instrument is programmed to heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 800-1000°C). The furnace is purged with an inert gas like nitrogen.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Analysis: The resulting curve of mass vs. temperature is analyzed to determine the percentage mass loss at each decomposition step.

-

A Unified Structural Model

By synthesizing the data from this array of techniques, a complete, self-validating structural model of dihydrogen hexahydroxoplatinate(IV) emerges.

Sources

- 1. Dihydrogen hexahydroxyplatinate | 51850-20-5 [chemicalbook.com]

- 2. Dihydrogen hexahydroxyplatinate(IV), 99.9% (metals basis), Pt 61.0% min 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. CN103864855A - Method for preparing stable 6-hydroxyl platinum (IV) acid diethanolamine water solution - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Neutron Scattering Studies of Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dihydrogen Bonding—Seen through the Eyes of Vibrational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Vibrational Spectroscopic Investigation of trans,trans,trans-[Pt(N3)2(OH)2(py)2], a Pt(IV) Diazido Anticancer Prodrug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. In situ observation of Pt oxides on the low index planes of Pt using surface enhanced Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. youtube.com [youtube.com]

- 16. Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. is.muni.cz [is.muni.cz]

- 19. researchgate.net [researchgate.net]

Navigating the Frontier: A Technical Guide to the Solubility of Dihydrogen Hexahydroxoplatinate(IV) in Organic Solvents

Foreword: Embracing the Uncharted

To our fellow researchers, scientists, and pioneers in drug development, this guide addresses a critical yet sparsely documented area: the solubility of dihydrogen hexahydroxoplatinate(IV), H₂[Pt(OH)₆], in organic solvents. A thorough review of existing literature reveals a significant gap in quantitative data for this specific coordination complex. This is not a roadblock but an opportunity. This document, therefore, serves a dual purpose: to provide a robust theoretical framework for predicting and understanding the solubility of this compound, and to offer detailed, field-proven methodologies for its empirical determination. As scientists, we are often called to be cartographers of the unknown, and this guide is designed to be your compass and sextant in this endeavor.

Unveiling Dihydrogen Hexahydroxoplatinate(IV): A Molecule of Dichotomous Character

Dihydrogen hexahydroxoplatinate(IV), also known as hexahydroxyplatinic acid, is a yellow, moisture-sensitive powder.[1] Its structure, centered around a platinum(IV) core octahedrally coordinated to six hydroxyl ligands, bestows upon it a unique chemical personality. The presence of both ionizable protons and hydroxyl groups suggests a predisposition for aqueous solubility, albeit slight to insoluble as reported.[1] This hydrophilic character, dominated by hydrogen bonding capabilities, stands in stark contrast to the requirements for solubility in many organic solvents.

The impetus for exploring its organic solubility is significant. As a precursor for platinum-based catalysts and other platinum compounds, its dissolution in organic media is crucial for homogeneous catalysis, thin-film deposition, and the synthesis of advanced materials.[2] In the realm of drug development, particularly for platinum-based anticancer agents, understanding and tuning solubility in less polar environments is paramount for formulation, delivery, and cellular uptake.

The Theoretical Bedrock: Predicting Solubility in Organic Media

The age-old axiom "like dissolves like" provides a foundational, albeit simplified, starting point. For a complex like H₂[Pt(OH)₆], several key factors will dictate its solubility in an organic solvent. The interplay of these factors, rather than a single dominant force, will determine the extent of dissolution.

The Polarity Mismatch: A Primary Hurdle

The high polarity of the Pt-OH bonds and the capacity for extensive hydrogen bonding make H₂[Pt(OH)₆] inherently hydrophilic. Most organic solvents, particularly nonpolar ones like alkanes and aromatic hydrocarbons, lack the ability to form the strong intermolecular interactions necessary to overcome the lattice energy of the solid complex.

The Role of the Solvent: Beyond a Simple Medium

The choice of an organic solvent is not merely about matching polarity; it's about identifying a solvent that can actively interact with the solute. Solvents can be broadly categorized, and their potential for dissolving H₂[Pt(OH)₆] can be hypothesized:

-

Protic Solvents (e.g., alcohols, carboxylic acids): These solvents are the most promising candidates. Their ability to act as both hydrogen bond donors and acceptors can facilitate the solvation of the hydroxyl ligands. We can anticipate a trend of decreasing solubility with increasing alkyl chain length in alcohols, as the nonpolar character of the solvent begins to dominate.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess high dipole moments and can act as hydrogen bond acceptors. While they may not solvate the entire complex as effectively as protic solvents, they can interact favorably with the acidic protons of H₂[Pt(OH)₆].

-

Aprotic Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These solvents are unlikely to be effective. The weak van der Waals forces they offer are insufficient to disrupt the strong intermolecular hydrogen bonds within the crystal lattice of the platinum complex.

The Possibility of In-Situ Modification: A Path to Enhanced Solubility

The acidic nature of H₂[Pt(OH)₆] opens up an intriguing possibility for enhancing its solubility in organic media. The presence of a suitable organic base could lead to an acid-base reaction, forming an ion pair with significantly different solubility characteristics. This deprotonation would increase the ionic character of the complex, potentially favoring solubility in more polar organic solvents.

The following diagram illustrates the key factors influencing the solubility of dihydrogen hexahydroxoplatinate(IV) in organic solvents.

Caption: Factors influencing the solubility of H₂[Pt(OH)₆].

The Experimental Approach: A Guide to Determining Solubility

In the absence of established data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear path for determining the solubility of H₂[Pt(OH)₆].

Qualitative Solubility Assessment: The First Line of Inquiry

This initial screening provides a rapid assessment of solubility in a range of solvents, guiding the selection of candidates for quantitative analysis.

Methodology:

-

Preparation: Dispense approximately 10 mg of finely powdered H₂[Pt(OH)₆] into a series of clean, dry 13x100 mm test tubes.

-

Solvent Addition: To each test tube, add 1 mL of the selected organic solvent. A representative panel should include:

-

Nonpolar: Hexane, Toluene

-

Moderately Polar Aprotic: Dichloromethane, Tetrahydrofuran (THF)

-

Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

-

Observation and Agitation: Vigorously agitate the mixture using a vortex mixer for 60 seconds. Allow the mixture to stand for 5 minutes and observe for any dissolution.

-

Heating: If no significant dissolution is observed at room temperature, gently warm the test tube in a water bath to approximately 50°C for 5 minutes. Observe any changes in solubility.

-

Classification: Classify the solubility as:

-

Soluble: The entire solid dissolves.

-

Slightly Soluble: A noticeable portion of the solid dissolves.

-

Insoluble: No discernible amount of solid dissolves.

-

Causality Behind Experimental Choices:

-

Small, Consistent Sample Size: Ensures a standardized starting point for comparison across different solvents.

-

Vortexing: Provides consistent and energetic mixing to overcome initial kinetic barriers to dissolution.

-

Heating: Investigates the temperature dependence of solubility, as many dissolution processes are endothermic.

Quantitative Solubility Determination: The Isothermal Shake-Flask Method

This gravimetric method is a robust and widely accepted technique for accurately determining the solubility of a compound at a specific temperature.

Methodology:

-

Equilibrium Saturation:

-

Add an excess amount of H₂[Pt(OH)₆] to a known volume (e.g., 10 mL) of the chosen solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or orbital shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a sub-micron filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed, dry vial.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not decompose the H₂[Pt(OH)₆].

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation:

-

The solubility can be calculated in g/100 mL or mol/L using the mass of the dissolved solid and the volume of the aliquot taken.

-

Trustworthiness Through Self-Validation:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). Consistent solubility values indicate that equilibrium has been achieved.

-

Temperature Control: Precise temperature control is critical, as solubility is highly temperature-dependent.

The following diagram outlines the experimental workflow for the quantitative determination of solubility.

Sources

In-Depth Technical Guide: Initial Investigations into the Catalytic Activity of Hexahydroxyplatinic Acid (H₂Pt(OH)₆)

This guide provides a comprehensive technical overview of the initial investigations into the catalytic activity of hexahydroxyplatinic acid (H₂Pt(OH)₆). It is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this versatile platinum precursor for the development of advanced catalytic systems. This document moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying principles and experimental considerations that are crucial for successful catalyst design and application.

Introduction: The Emerging Role of H₂Pt(OH)₆ in Catalysis

Hexahydroxyplatinic acid, a pale yellow solid, is increasingly recognized as a superior precursor for the synthesis of highly active and durable platinum-based catalysts.[1] Traditionally, chloroplatinic acid (H₂PtCl₆) has been the workhorse for platinum catalyst preparation. However, the presence of chloride ions in H₂PtCl₆ can be detrimental to the catalytic activity and stability of the final material, often leading to catalyst poisoning and corrosion.[2] H₂Pt(OH)₆ offers a chloride-free alternative, enabling the synthesis of catalysts with improved performance and longevity.[1]

The utility of H₂Pt(OH)₆ extends across a wide range of catalytic applications, including:

-

Hydrogenation and Dehydrogenation Reactions: Crucial for the synthesis of pharmaceuticals and fine chemicals.[3]

-

Electrocatalysis: Particularly in fuel cells, where it is used to create highly efficient electrodes for the oxygen reduction reaction (ORR).[4][5]

-

Oxidation Reactions: For the abatement of volatile organic compounds (VOCs) and other environmental applications.[2]

-

Hydroalkoxylation and Hydroamination: For the synthesis of complex organic molecules.[6]

This guide will delve into the practical aspects of working with H₂Pt(OH)₆, from the synthesis of the precursor itself to the preparation, characterization, and testing of supported platinum catalysts.

Synthesis of Hexahydroxyplatinic Acid (H₂Pt(OH)₆)

The reliable synthesis of high-purity H₂Pt(OH)₆ is the foundational step for any investigation into its catalytic properties. A common and effective method involves the hydrolysis of a platinum salt, typically a hexachloroplatinate, in a basic solution, followed by acidification to precipitate the desired product.

Underlying Principles of Synthesis

The synthesis hinges on the complete replacement of chloride ligands with hydroxyl groups. This is achieved by reacting a soluble platinum(IV) salt with a strong base, such as sodium hydroxide or potassium hydroxide. The subsequent careful neutralization with an acid, like nitric acid or acetic acid, is critical to precipitate H₂Pt(OH)₆ while avoiding the formation of undesirable byproducts. The choice of acid is important; non-coordinating acids are preferred to prevent the introduction of new ligands into the platinum coordination sphere.

Detailed Experimental Protocol for H₂Pt(OH)₆ Synthesis

This protocol is adapted from established methods and provides a reliable route to obtaining H₂Pt(OH)₆.[7][8]

Materials:

-

Sodium hexachloroplatinate(IV) (Na₂PtCl₆)

-

Sodium hydroxide (NaOH)

-

Nitric acid (HNO₃, concentrated)

-

Deionized water

-

pH meter

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolution: Dissolve 90.8 g (0.2 mol) of Na₂PtCl₆ in 1200 mL of deionized water in a large beaker with vigorous stirring.

-

Hydrolysis: Prepare a solution of 96 g (2.4 mol) of NaOH in 800 mL of deionized water. Slowly add the NaOH solution to the stirred Na₂PtCl₆ solution.

-

Heating: Heat the mixture to boiling. The color of the solution will change to a pale yellow or off-white, indicating the formation of the hexahydroxyplatinate complex. Continue boiling until the color change is complete.

-

Cooling: Remove the beaker from the heat and allow it to cool to room temperature.

-

Precipitation: While stirring, carefully add concentrated nitric acid to the cooled solution to adjust the pH to approximately 4.0. A voluminous pale yellow precipitate of H₂Pt(OH)₆ will form.

-

Filtration and Washing: Collect the precipitate by filtration. Wash the filter cake thoroughly with deionized water until the filtrate is free of chloride ions (test with a silver nitrate solution).

-

Drying: Dry the H₂Pt(OH)₆ precipitate in an oven at 60°C to a constant weight. The final product should be a fine, pale yellow powder.

Self-Validation:

-

Chloride Test: The absence of a white precipitate upon addition of AgNO₃ to the final wash water confirms the removal of chloride ions.

-

Elemental Analysis: The elemental composition of the dried product should correspond to the theoretical values for H₂Pt(OH)₆ (Pt: ~65.2%, H: ~2.7%).[7]

Preparation of Supported Platinum Catalysts from H₂Pt(OH)₆

For most catalytic applications, the active platinum species are dispersed on a high-surface-area support material to maximize their efficiency and prevent aggregation. H₂Pt(OH)₆ is an excellent precursor for the preparation of such supported catalysts.

Rationale for Catalyst Support Selection

The choice of support is critical and depends on the intended application. Common support materials include:

-

Carbon Blacks (e.g., Vulcan XC-72): High surface area and electrical conductivity make them ideal for electrocatalysis.[9]

-

Metal Oxides (e.g., Al₂O₃, TiO₂, CeO₂): Offer high thermal stability and can actively participate in the catalytic reaction through metal-support interactions.[10]

-

Zeolites: Provide shape selectivity due to their well-defined pore structures.

Experimental Workflow for Pt/C Catalyst Preparation

This section details the preparation of a carbon-supported platinum catalyst, a common requirement for electrochemical applications.

Step-by-Step Protocol for Pt/C Catalyst Synthesis

This protocol outlines the preparation of a 30% Pt on Vulcan XC-72 catalyst.[9]

Materials:

-

Vulcan XC-72 carbon black

-

Hexahydroxyplatinic acid (H₂Pt(OH)₆)

-

Nitric acid (HNO₃, 69% w/w)

-

Deionized water

-

High-shear disperser (e.g., Silverson®)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Tube furnace for reduction

Procedure:

-

Support Slurry Preparation: Suspend 700 g of Vulcan XC-72 in 25 L of deionized water and homogenize using a high-shear disperser for 15 minutes.

-

Acidification: Acidify the slurry by adding 0.87 L of 69% nitric acid and stir for 30 minutes.

-

Platinum Solution Preparation: Prepare a 4 M nitric acid solution by mixing 3.07 L of deionized water with 1.06 L of 69% HNO₃. Dissolve 468.75 g of H₂Pt(OH)₆ in this solution to obtain a solution containing 300 g of platinum.

-

Impregnation: Slowly add the platinum solution to the stirred carbon slurry.

-

Precipitation: Heat the mixture to 70-80°C to induce the precipitation of platinum dioxide (PtO₂) onto the carbon support.

-

Reduction: After cooling, filter, and wash the catalyst precursor. Dry the material and then heat-treat it in a tube furnace under a reducing atmosphere (e.g., flowing hydrogen) at a temperature between 200 and 350°C to reduce the PtO₂ to metallic platinum (Pt(0)).

-

Final Processing: After reduction, cool the catalyst under an inert atmosphere, then filter, wash with deionized water, and dry.

Catalyst Characterization: A Multi-faceted Approach

Thorough characterization of the synthesized catalyst is essential to establish structure-activity relationships. A combination of techniques should be employed to probe the physical and chemical properties of the material.

Spectroscopic and Microscopic Techniques

| Technique | Information Obtained | Rationale |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation states of platinum (Pt(0), Pt(II), Pt(IV)). | Crucial for confirming the reduction of the platinum precursor and identifying the nature of the active species.[11] |

| Transmission Electron Microscopy (TEM) | Particle size, morphology, and dispersion of platinum nanoparticles on the support. | Visual confirmation of the success of the synthesis in achieving well-dispersed nanoparticles. |

| X-ray Diffraction (XRD) | Crystalline structure of the platinum nanoparticles and the support material. | Confirms the face-centered cubic (fcc) structure of metallic platinum and provides information on crystallite size.[11] |

Diagram of Characterization Workflow:

Investigating Catalytic Activity: A Case Study in Hydrogenation

Hydrogenation reactions are a cornerstone of organic synthesis, and platinum catalysts are renowned for their high activity.[3][12] The use of H₂Pt(OH)₆ as a precursor can lead to catalysts with enhanced performance in these reactions.

General Mechanism of Alkene Hydrogenation on a Platinum Surface

The catalytic hydrogenation of an alkene on a platinum surface generally proceeds via the Horiuti-Polanyi mechanism.

Key Steps:

-

Adsorption: Both the alkene and molecular hydrogen (H₂) adsorb onto the platinum surface.

-

Dissociation: The H-H bond in H₂ is cleaved, and the hydrogen atoms bind to the platinum surface.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bond.

-

Desorption: The resulting alkane desorbs from the catalyst surface, regenerating the active sites.

Mechanistic Diagram:

Quantitative Comparison of Catalyst Performance

The performance of a catalyst is quantified by metrics such as conversion, selectivity, and turnover frequency (TOF). The choice of platinum precursor can significantly impact these parameters.

| Catalyst Precursor | Reaction | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Reference |

| H₂Pt(OH)₆ | Phenylacetylene Hydrogenation | >99 | 95 (to Styrene) | 1200 | Fictional Data for Illustration |

| H₂PtCl₆ | Phenylacetylene Hydrogenation | 95 | 85 (to Styrene) | 850 | Fictional Data for Illustration |

Note: The data in this table is illustrative and intended to highlight the potential performance differences. Actual values will vary depending on the specific reaction conditions and catalyst preparation methods.

Conclusion and Future Outlook

Hexahydroxyplatinic acid has demonstrated significant promise as a precursor for the synthesis of high-performance platinum catalysts. Its chloride-free nature offers a distinct advantage over traditional precursors, leading to catalysts with enhanced activity and stability. The initial investigations outlined in this guide provide a solid foundation for researchers to explore the full potential of H₂Pt(OH)₆ in a wide array of catalytic applications.

Future research should focus on:

-

Advanced Catalyst Design: Exploring the use of bimetallic and core-shell nanoparticles derived from H₂Pt(OH)₆ to further enhance catalytic performance.

-

In-situ and Operando Studies: Employing advanced characterization techniques to probe the catalyst structure and mechanism under reaction conditions.

-

Computational Modeling: Using theoretical calculations to guide the rational design of new catalysts with tailored properties.

By continuing to explore the fundamental chemistry and catalytic applications of H₂Pt(OH)₆, the scientific community can unlock new possibilities for the development of more efficient and sustainable chemical processes.

References

- CN103864855A - Method for preparing stable 6-hydroxyl platinum (IV)

-

Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes - PMC - NIH. [Link]

-

Platinum Based Catalysts in the Water Gas Shift Reaction: Recent Advances - MDPI. [Link]

- WO2005097314A1 - Platinum catalysts obtained by reducing in-situ formed platinum dioxide - Google P

-

(PDF) The effect of catalyst precursors and conditions of preparing Pt and Pd-Pt catalysts on their activity in the oxidation of hexane - ResearchGate. [Link]

-

Electrodeposition of Pt Nanoparticle Catalysts from H2Pt(OH)6 and Their Application in PEM Fuel Cells - ACS Publications. [Link]

- CN103880889A - Precursor for preparing platinized catalyst and synthesis method thereof - Google P

-

How Does Platinum Act As A Catalyst? - Chemistry For Everyone - YouTube. [Link]

-

Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry - YouTube. [Link]

-

(PDF) H2 and H2/CO oxidation mechanism on Pt/C, Ru/C and Pt–Ru/C electrocatalysts. [Link]

-

Hexahydroxyplatinic acid HHPA - Johnson Matthey. [Link]

-

Oxidation and Hydrogenation Reactions over Supported Platinum Catalysts [an abstract of entire text] - SciSpace. [Link]

-

Electrodeposition of Pt Nanoparticle Catalysts from H2Pt(OH)6 and Their Application in PEM Fuel Cells - American Chemical Society. [Link]

- CA2882000A1 - Colloidal dispersions comprising precious metal particles and acidic ionomer components and methods of their manufacture and use - Google P

-

PtOxCly(OH)z(H2O)n Complexes under Oxidative and Reductive Conditions: Impact of the Level of Theory on Thermodynamic Stabilities - PMC - NIH. [Link]

Sources

- 1. Hexahydroxyplatinic acid HHPA | Johnson Matthey [matthey.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103864855A - Method for preparing stable 6-hydroxyl platinum (IV) acid diethanolamine water solution - Google Patents [patents.google.com]

- 8. CN103880889A - Precursor for preparing platinized catalyst and synthesis method thereof - Google Patents [patents.google.com]

- 9. WO2005097314A1 - Platinum catalysts obtained by reducing in-situ formed platinum dioxide - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Hexahydroxyplatinic Acid (CAS 51850-20-5): A Modern Precursor for Advanced Catalysis

Introduction: A Safer, Halide-Free Platinum Source

Hexahydroxyplatinic acid (HPA), registered under CAS number 51850-20-5, is a platinum(IV) coordination complex increasingly recognized as a superior precursor for the synthesis of platinum-based heterogeneous catalysts.[1] Unlike its traditional counterpart, hexachloroplatinic acid (H₂PtCl₆), HPA offers significant advantages, most notably a dramatically lower risk of inducing allergic reactions of the skin and respiratory tract.[1] This halide-free characteristic, combined with its high platinum content and stability, makes it an invaluable asset for researchers and process chemists in the pharmaceutical, fine chemical, and energy sectors.

This guide provides an in-depth exploration of hexahydroxyplatinic acid, from its fundamental properties and synthesis to its application in preparing high-activity supported catalysts and its role in synthetic organic chemistry. We will detail validated protocols, explore the mechanisms underpinning its utility, and outline robust quality control methodologies for its characterization.

Core Properties and Specifications

Hexahydroxyplatinic acid is a pale yellow, crystalline, air-stable solid.[1] It is a neutral platinum(IV) compound, containing no alkali cations or interfering anions other than hydroxide.[1] While sparingly soluble in water at room temperature, its solubility is enhanced in acidic aqueous solutions or various organic solvents, facilitating its use in a wide range of impregnation and deposition procedures.[2]

| Property | Value | Source(s) |

| CAS Number | 51850-20-5 | [1][3] |

| Molecular Formula | H₂Pt(OH)₆ | [1][3] |

| Molecular Weight | 299.14 g/mol | [3] |

| Synonyms | Dihydrogen hexahydroxyplatinate(IV), Platinic Acid | [3] |

| Appearance | Pale yellow crystalline powder/chunks | [1][3] |

| Platinum Content | 61.0 - 65.5% w/w (Typical) | [1] |

| Solubility | Slightly soluble in water; insoluble | [3][4] |

| Sensitivity | Moisture sensitive, Hygroscopic | [4] |

| Storage | Inert atmosphere (e.g., Argon), room temperature | [4] |

| Melting Point | Decomposes upon heating | [5] |

Synthesis of Hexahydroxyplatinic Acid

The synthesis of HPA typically involves the hydrolysis of a hexachloroplatinate(IV) salt, followed by acidification to precipitate the neutral acid complex. This procedure effectively replaces chloride ligands with hydroxyl groups, yielding a high-purity, halide-free product.

Experimental Protocol: Synthesis of H₂Pt(OH)₆[6][7]

This protocol is adapted from established patent literature and provides a reliable method for laboratory-scale synthesis.

-

Dissolution & Hydrolysis : Dissolve sodium hexachloroplatinate(IV) (Na₂PtCl₆) in deionized water. In a separate vessel, prepare an aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution to the Na₂PtCl₆ solution. The molar ratio of NaOH to Na₂PtCl₆ should be significant, for instance, 12:1, to ensure complete hydrolysis.

-

Heating : Heat the resulting mixture to boiling. Continue boiling until the solution color changes from its initial reddish-orange to a pale, clear yellow or oyster color, indicating the formation of sodium hexahydroxyplatinate (Na₂[Pt(OH)₆]).

-

Cooling & Acidification : Cool the reaction mixture to room temperature. While stirring, slowly add nitric acid or acetic acid to adjust the solution's pH to between 4.0 and 5.5. A voluminous, pale-yellow precipitate of H₂Pt(OH)₆ will form.

-

Isolation : Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Washing : Wash the collected solid cake thoroughly with deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution). Follow with several washes using acetone to remove water.

-

Drying : Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) to yield the pure, pale-yellow solid H₂Pt(OH)₆.

Mechanism of Action: From Precursor to Active Catalyst

The primary utility of HPA lies in its role as a precursor for finely dispersed platinum metal catalysts. The process involves depositing HPA onto a high-surface-area support (like activated carbon or alumina) and then reducing the platinum(IV) species to its catalytically active platinum(0) state.

The thermal decomposition of HPA on a carbon support is a critical step. While the precise mechanism is complex, it is understood to proceed via dehydroxylation and subsequent reduction. Initially, heating leads to the loss of water molecules. In a reducing atmosphere (e.g., H₂), the platinum oxide intermediates are then reduced to metallic platinum nanoparticles.

This process, devoid of halides, prevents the corrosion of equipment and the poisoning of the catalyst by residual chlorides, often leading to catalysts with higher activity and longevity compared to those prepared from chlorinated precursors.

Application: Preparation of Supported Platinum Catalysts

HPA is the ideal precursor for preparing highly dispersed supported catalysts, such as platinum on carbon (Pt/C), which are workhorses in the pharmaceutical and fine chemical industries for hydrogenation reactions.[1]

Experimental Protocol: Preparation of a 5% Pt/C Catalyst[8][9]

This protocol describes a standard impregnation-reduction method.

-

Support Pre-treatment (Optional but Recommended) : To improve the surface properties of the activated carbon support, it can be treated with dilute nitric acid (e.g., 10%) at 60-70°C for several hours, followed by thorough washing with deionized water until the washings are neutral, and then dried.[6]

-

Impregnation : Weigh the required amount of dried activated carbon support into a round-bottom flask. Prepare a solution of H₂Pt(OH)₆ in a suitable solvent (e.g., acidified deionized water or an ethanolamine aqueous solution for enhanced solubility).[7] Add the HPA solution to the carbon support to form a slurry, ensuring the carbon is completely wetted.

-

Solvent Removal : Slowly remove the solvent under reduced pressure using a rotary evaporator at a moderate temperature (e.g., 60-80°C) until a free-flowing powder is obtained. This step deposits the HPA evenly onto the carbon surface.

-

Reduction : Transfer the HPA-impregnated carbon to a tube furnace. Heat the material to 400°C under a flow of inert gas (e.g., nitrogen or argon). Once the target temperature is reached, switch the gas flow to a reducing atmosphere (e.g., a mixture of 5% H₂ in N₂).

-

Activation : Maintain the catalyst under the reducing atmosphere at 400°C for 2-4 hours to ensure complete reduction of the platinum species to Pt(0).

-

Passivation & Recovery : Cool the catalyst to room temperature under the inert gas flow. Crucially, for safety, the freshly prepared catalyst is pyrophoric. It must be passivated by slowly and carefully introducing a low concentration of oxygen (e.g., 1% O₂ in N₂) before it can be safely handled in air. Once passivated, the 5% Pt/C catalyst can be stored and used.

Sources

- 1. Hexahydroxyplatinic acid HHPA | Johnson Matthey [matthey.com]

- 2. HPA – Hexahydroxyplatinic Acid | Safer Platinum Source [pmc.umicore.com]

- 3. 六氢氧化铂酸 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dihydrogen hexahydroxyplatinate | 51850-20-5 [chemicalbook.com]

- 5. CN103864855A - Method for preparing stable 6-hydroxyl platinum (IV) acid diethanolamine water solution - Google Patents [patents.google.com]

- 6. Ethanolamine hexahydroxyplatinic acid Platinum EA solution | Johnson Matthey [matthey.com]

- 7. nbinno.com [nbinno.com]

A-Z Guide to Dihydrogen Hexahydroxoplatinate(IV): Nomenclature, Synonyms, and Identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precise chemical nomenclature is the cornerstone of reproducible and reliable scientific research. This guide provides an in-depth analysis of the nomenclature for the inorganic compound with the chemical formula H₂Pt(OH)₆. While formally named dihydrogen hexahydroxoplatinate(IV) according to IUPAC standards, it is frequently encountered in literature and commercial listings under various synonyms. Understanding these alternative names is critical for accurate literature searches, material procurement, and unambiguous communication in research and development. This document will deconstruct the systematic name, explore common and historical synonyms, and tabulate key chemical identifiers to provide a comprehensive reference for professionals in the field.

Introduction: The Importance of Unambiguous Platinum Compound Identification

Platinum-based compounds are pivotal in numerous scientific domains, including as precursors for synthesizing catalysts for fine chemicals, pharmaceuticals, and fuel cells.[1][2] The compound H₂Pt(OH)₆, in particular, serves as a valuable halide-free platinum source, often preferred over chlorinated counterparts like chloroplatinic acid to avoid halide contamination in catalytic systems.[3] Given its role as a crucial precursor, the ability to identify this compound across different suppliers, databases, and historical literature is paramount. Confusion arising from varied nomenclature can lead to procurement errors, misinterpretation of experimental data, and wasted resources. This guide aims to clarify the nomenclature landscape for H₂Pt(OH)₆, ensuring researchers can operate with confidence and precision.

Deconstructing the Nomenclature

The Systematic IUPAC Name: Dihydrogen Hexahydroxoplatinate(IV)

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds. The name "dihydrogen hexahydroxoplatinate(IV)" is a precise descriptor of the compound's structure:

-

Dihydrogen: This prefix indicates the presence of two hydrogen ions (2H⁺), which act as the counter-cations to the complex anion.

-

Hexahydroxo: This part of the name describes the ligands attached to the central metal atom. "Hexa-" signifies six, and "-hydroxo" refers to the hydroxide (OH⁻) ligands.

-

Platinate: The "-ate" suffix on "platinum" signifies that the platinum atom is the central atom of an anionic complex.

-

(IV): This Roman numeral, known as the Stock number, indicates that the platinum atom has an oxidation state of +4.

The name systematically describes the assembly of two H⁺ ions and one [Pt(OH)₆]²⁻ complex ion.

The Common and Acid-Based Name: Hexahydroxyplatinic Acid

In practice, the most frequently used synonym for this compound is Hexahydroxyplatinic Acid .[3] This name is derived from the Brønsted-Lowry acid concept, where the compound is seen as an acid capable of donating two protons (H⁺).

-

Hexahydroxyplatinic: This root refers to the [Pt(OH)₆]²⁻ anion.

-

Acid: This suffix denotes the presence of the acidic protons.

This naming convention is analogous to other well-known complex acids, such as hexachloroplatinic acid (H₂PtCl₆).[4][5] While less formal than the IUPAC name, "hexahydroxyplatinic acid" is widely accepted and used by major chemical suppliers and in scientific literature.[3]

Other Common Synonyms and Variations

Several other names are used, often as shorthand or slight variations of the primary names:

-

Platinic Acid: This is a more general and less descriptive term.[1][6] While sometimes used, it can be ambiguous as it might also refer to other platinum-containing acids. It is often used as a synonym on supplier websites.[1][6]

-

Hydrogen Hexahydroxyplatinate(IV): A slight variation of the IUPAC name that is also correct and frequently seen.[6]

-

Dihydrogen hexahydroxoplatinate: A variant where the oxidation state is omitted but implied by the stoichiometry.[7]

Key Identifiers for Unambiguous Referencing

To overcome the potential for ambiguity from synonyms, researchers should rely on standardized identifiers. These numbers are unique to the chemical substance and are independent of naming conventions.

-

CAS Registry Number: The most reliable identifier is the Chemical Abstracts Service (CAS) number. For dihydrogen hexahydroxoplatinate(IV), the CAS number is 51850-20-5 .[1][3][6][7][8] This number is assigned to a unique substance and is the gold standard for chemical identification in databases, regulatory documents, and publications.

-

EC Number: The European Community number for this substance is 257-471-2 .[6] This is used for regulatory purposes within the European Union.

-

PubChem Compound ID (CID): PubChem, a database of the U.S. National Institutes of Health, assigns unique compound identifiers. While multiple entries can exist, a primary identifier is CID 3084992 .[9]

-

MDL Number: The MDL number, provided by Elsevier, for this compound is MFCD00058744 .[1][8]

Summary Data and Properties

For quick reference, the various names and identifiers are summarized below.

| Identifier Type | Value | Source |

| Primary IUPAC Name | Dihydrogen hexahydroxoplatinate(IV) | [10] |

| Common Name | Hexahydroxyplatinic Acid | [3] |

| Other Synonyms | Platinic Acid, Hydrogen hexahydroxyplatinate(IV) | [6] |

| CAS Number | 51850-20-5 | [6] |

| EC Number | 257-471-2 | [6] |

| Chemical Formula | H₂Pt(OH)₆ | [3] |

| Molecular Weight | 299.14 g/mol | [1] |

| Appearance | Pale yellow or off-white powder/chunks | , [1][6] |

Experimental Workflow: Verifying Compound Identity

When procuring this chemical for a research workflow, it is crucial to validate its identity beyond the name on the bottle.

Step-by-Step Protocol for Identity Verification:

-

Cross-Reference Identifiers: Before ordering, cross-reference the CAS number (51850-20-5) provided by the supplier with authoritative databases like PubChem or the ECHA chemical database.[10][11]

-

Review Certificate of Analysis (CoA): Upon receipt, always review the CoA. This document should list the IUPAC name or a common synonym, the chemical formula, and the CAS number. It will also provide data on purity and trace metal analysis.

-

Physicochemical Characterization:

-

Appearance: Visually inspect the material. It should be an off-white to pale yellow solid, often in the form of powder and chunks.[1][6]

-

Solubility Test: Test the solubility. The compound is described as slightly soluble in water.[6][8] This distinguishes it from highly soluble analogs like chloroplatinic acid.[4]

-

-

Instrumental Analysis (for critical applications): For applications where purity is paramount (e.g., catalyst synthesis), consider further analysis.

-